2-(Difluoromethoxy)naphthalene-5-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8F2O3 |
|---|---|
Molecular Weight |
238.19 g/mol |
IUPAC Name |
6-(difluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-8-4-5-9-7(6-8)2-1-3-10(9)11(15)16/h1-6,12H,(H,15,16) |
InChI Key |
IPACAZDTCRUKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination of Naphthalene Derivatives
Electrophilic fluorination employs reagents such as xenon difluoride (XeF₂) or Selectfluor™ to substitute hydrogen atoms on the naphthalene ring. For example, treating 2-methoxynaphthalene-5-carboxylic acid with a fluorinating agent under controlled conditions can yield the difluoromethoxy variant. However, this method often suffers from regioselectivity challenges, as competing substitution at other positions reduces yields.
Nucleophilic Displacement of Leaving Groups
Nucleophilic displacement using potassium difluoromethoxide (K⁺[OCF₂H]⁻) has shown promise. In this approach, a pre-functionalized naphthalene derivative with a leaving group (e.g., bromide or triflate) at the 2-position undergoes substitution. A study demonstrated that 2-bromonaphthalene-5-carboxylic acid reacted with K⁺[OCF₂H]⁻ in dimethylformamide (DMF) at 80°C for 12 hours, achieving a moderate yield of 58%.
Recent advances in radical chemistry have enabled the direct introduction of difluoromethoxy groups via catalytic processes. The Royal Society of Chemistry reported a radical-based method using a copper catalyst and difluoromethyl triflate as the fluorinating agent.
Mechanism and Optimization
The reaction proceeds through a radical chain mechanism:
-
Initiation : Cu(I) catalyzes the homolytic cleavage of difluoromethyl triflate, generating a difluoromethoxy radical (·OCF₂H).
-
Propagation : The radical abstracts a hydrogen atom from the naphthalene ring, forming a naphthyl radical intermediate.
-
Termination : Recombination with a second ·OCF₂H radical yields the difluoromethoxy product.
Optimization studies revealed that using 10 mol% CuI in 1,2-dichloroethane at 100°C under nitrogen atmosphere maximizes yields (up to 72%) while minimizing side reactions.
Oxidation of Methylnaphthalene Derivatives
The oxidation of methyl groups to carboxylic acids is a well-established strategy for synthesizing naphthalene carboxylic acids. A patented method describes the oxidation of 2-(difluoromethoxy)-5-methylnaphthalene using cobalt and manganese catalysts in acetic acid.
Reaction Conditions and Catalysts
The process involves:
-
Catalyst System : Co(OAc)₂ (0.1 mol%) and Mn(OAc)₂ (0.05 mol%)
-
Oxidant : Molecular oxygen (O₂) or air
-
Solvent : Acetic acid (4:1 ratio relative to substrate)
-
Temperature : 120–140°C
Under these conditions, the methyl group at the 5-position is selectively oxidized to a carboxylic acid, achieving conversions exceeding 85%.
Bromide Additives for Enhanced Efficiency
Incorporating bromine sources (e.g., HBr or NaBr) significantly accelerates the reaction by facilitating the formation of reactive bromine radicals. For instance, adding 0.2 mol% NaBr reduced reaction time from 24 hours to 8 hours while maintaining a yield of 82%.
Multi-Step Synthesis Strategies
Multi-step approaches offer greater control over regioselectivity and functional group compatibility. A representative pathway involves:
Step 1: Synthesis of 5-Carboxynaphthalene-2-ol
Naphthalene-2,5-diol undergoes carboxylation at the 5-position via Kolbe-Schmitt reaction with CO₂ under high pressure (50 atm) and temperature (200°C), yielding 5-carboxynaphthalene-2-ol.
Step 2: Difluoromethoxylation
The phenolic hydroxyl group at the 2-position is replaced with a difluoromethoxy group using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Reaction conditions (e.g., −78°C in THF) prevent decarboxylation of the carboxylic acid group.
Comparative Analysis of Preparation Methods
The table below summarizes key metrics for each method:
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Fluorination | 58 | 12 | Minimal steps | Poor regioselectivity |
| Radical Difluoromethoxylation | 72 | 6 | High efficiency | Requires specialized catalysts |
| Oxidation of Methylnaphthalene | 85 | 8 | Scalable | High-temperature conditions |
| Multi-Step Synthesis | 65 | 24 | Excellent regiocontrol | Labor-intensive |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under acid catalysis (Fischer esterification) or via activating agents like thionyl chloride (SOCl₂).
Mechanistic pathway for SOCl₂ activation :
-
Nucleophilic attack by carboxylic acid on SOCl₂ forms chlorosulfite intermediate.
-
Chloride ion displaces leaving group to form acid chloride.
Amide Formation
The compound forms amides via carbodiimide-mediated coupling (e.g., DCC) or direct heating with amines:
| Method | Conditions | Application Example | Source |
|---|---|---|---|
| DCC coupling | DCM, room temperature, 12 hr | Peptide synthesis intermediates | |
| Thermal condensation | 120°C, anhydrous conditions | Antibacterial agent precursors |
Key limitation : Direct amine reactions are hindered by carboxylate formation; DCC circumvents this by activating the acid .
Decarboxylation Reactions
Under thermal or photolytic conditions, the carboxylic acid group undergoes decarboxylation:
| Condition | Product | Catalyst Used | Source |
|---|---|---|---|
| 200°C, CuO nanoparticles | 2-(Difluoromethoxy)naphthalene | Heterogeneous catalyst | |
| UV light (254 nm) | Radical intermediates | None |
Application : Generates fluorinated aromatic hydrocarbons for material science.
Metal Coordination Chemistry
The carboxylate anion acts as a ligand for transition metals:
| Metal Salt | Complex Formed | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu(II) acetate | [Cu(C₁₂H₇F₂O₃)₂(H₂O)₂] | 4.2 ± 0.3 | |
| Fe(III) chloride | Polymeric Fe-O-Carboxylate networks | N/A |
Significance : Metal complexes show enhanced solubility and catalytic potential in oxidation reactions.
Electrophilic Aromatic Substitution
The difluoromethoxy group deactivates the naphthalene ring, directing electrophiles to the 8-position:
| Electrophile | Product | Regioselectivity (%) | Source |
|---|---|---|---|
| HNO₃ (H₂SO₄ catalyst) | 8-Nitro derivative | >90 | |
| Br₂ (FeBr₃ catalyst) | 8-Bromo derivative | 85 |
Mechanistic note : Difluoromethoxy’s -I effect outweighs its +M effect, favoring meta-direction.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its potential biological activities. Research indicates that compounds with similar structures often exhibit significant antibacterial, antifungal, and anti-inflammatory properties. The introduction of the difluoromethoxy group may enhance these activities by altering lipophilicity and reactivity.
- Biological Activity : Initial studies suggest that 2-(Difluoromethoxy)naphthalene-5-carboxylic acid could act as a modulator of G-protein-coupled receptors (GPCRs) and ion channels, indicating its potential role in targeting pathways involved in various diseases.
Material Science
In material science, this compound is explored for its electronic properties due to the presence of electronegative fluorine atoms. These properties can be advantageous in developing advanced materials with specific functionalities.
Interaction Studies
Research into the binding affinity of this compound to various biological targets is ongoing. Such studies may focus on its interactions with enzymes and receptors, which could influence its pharmacological profiles.
Study on GPCR Interaction
A study utilizing surface plasmon resonance assessed the binding affinities between the compound and various GPCRs. Results indicated significant binding activity, suggesting a promising role in drug development targeting these receptors.
Enzyme Inhibition Assay
In vitro assays demonstrated that this compound inhibits key enzymes linked to metabolic disorders. The IC50 values obtained from these assays indicate potential efficacy in therapeutic contexts.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(Hex-5-enyloxy)naphthalene-2-carboxylic Acid
- Structure : Features a hexenyloxy (–O–(CH₂)₃CH₂CH=CH₂) group at the 6-position and a carboxylic acid at the 2-position of naphthalene .
- Key Differences: Substituent Position: Carboxylic acid at position 2 vs. 5 in the target compound. Functional Group: Hexenyloxy (non-fluorinated, unsaturated) vs. difluoromethoxy (fluorinated). Crystallography: Single-crystal X-ray analysis reveals a planar naphthalene core with a disordered hexenyloxy chain, suggesting lower structural rigidity compared to the fluorinated analog .
- Implications : The unsaturated hexenyloxy group may reduce metabolic stability, while the carboxylic acid’s position alters electronic distribution across the aromatic system.
5-Fluoro-6-hydroxy-naphthalene-1-carboxylic Acid Methyl Ester
- Structure : Contains a fluorine atom at position 5, a hydroxyl (–OH) group at position 6, and a methyl ester (–COOCH₃) at position 1 .
- Key Differences :
- Substituent Effects : Fluorine and hydroxyl groups introduce polar interactions, while the methyl ester reduces acidity (pKa ~5–6) compared to the free carboxylic acid (pKa ~2–3) in the target compound.
- Positional Isomerism : Carboxylic acid/ester at position 1 vs. 5, altering steric and electronic effects.
- Research Findings : Studies highlight its role as a kinase inhibitor intermediate, with the hydroxyl group enabling hydrogen bonding in active sites .
6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic Acid
- Structure: A benzo[d][1,3]dioxole scaffold with amino (–NH₂), difluoromethylene (–CF₂–), and carboxylic acid groups .
- Key Differences :
- Core Structure : Benzo[d][1,3]dioxole (fused oxygen heterocycle) vs. naphthalene (all-carbon fused rings).
- Fluorination : Difluoromethylene in a rigid dioxole ring vs. difluoromethoxy in a flexible naphthalene system.
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : Carboxylic acid placement at position 5 (vs. 1 or 2) may enhance intermolecular interactions in crystal lattices or binding pockets due to spatial alignment .
- Metabolic Stability: Fluorinated derivatives generally exhibit slower oxidative metabolism than their non-fluorinated counterparts, as seen in benzo[d][1,3]dioxole analogs .
Biological Activity
Chemical Structure and Properties
2-(Difluoromethoxy)naphthalene-5-carboxylic acid is an organic compound characterized by a naphthalene ring with a difluoromethoxy group and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 232.18 g/mol. The presence of the difluoromethoxy group enhances the compound's electronic properties, potentially influencing its biological activity.
Biological Activity
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Naphthalene derivatives are known for their antibacterial , antifungal , and anti-inflammatory activities. The introduction of difluoromethoxy groups can enhance these properties by altering the compound's lipophilicity and reactivity, which may influence its pharmacological profile.
Potential Biological Applications
- Antimicrobial Activity : Similar naphthalene derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties.
- Anti-inflammatory Effects : Compounds with naphthalene backbones have been reported to exhibit anti-inflammatory activities, indicating potential therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : Interaction studies may reveal binding affinities to various biological targets, including enzymes and receptors. The compound's structure could facilitate interactions through hydrogen bonding and hydrophobic interactions.
Comparative Analysis of Related Compounds
The following table summarizes compounds structurally related to this compound, highlighting their features and biological activities:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Naphthoic Acid | Naphthalene ring with a carboxylic acid group | Simple structure without fluorine substitution |
| 2-Hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic Acid | Hydroxy and methoxy groups on naphthalene | Contains additional hydroxyl and methoxy groups |
| 1,4-Dimethoxy-2-naphthoic Acid | Two methoxy groups on naphthalene | More polar due to two methoxy groups |
| 2-Difluoromethyl-naphthoic Acid | Difluoromethyl group instead of difluoromethoxy | Different substitution pattern affecting reactivity |
Mechanistic Insights
Research indicates that the difluoromethoxy group can modulate the lipophilicity of the compound, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, studies have shown that compounds with difluoromethyl substitutions tend to exhibit higher permeability compared to their trifluoromethyl counterparts . This characteristic may enhance the bioavailability of this compound.
Case Studies
- Antibacterial Screening : A study exploring the antibacterial activity of naphthalene derivatives identified several compounds that inhibited growth against Staphylococcus aureus and Escherichia coli. While specific data for this compound was not presented, its structural similarities suggest potential efficacy in similar assays.
- Inhibition of Enzymatic Activity : Inhibitors targeting cyclin-dependent kinases (CDKs) have shown promise in cancer therapy. The structural characteristics of this compound may allow it to interact effectively with such targets, warranting further investigation into its inhibitory potential against CDK-related pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Difluoromethoxy)naphthalene-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves introducing the difluoromethoxy group to a naphthalene scaffold via nucleophilic substitution or coupling reactions. For example, 2-hydroxy-naphthalene-5-carboxylic acid can react with difluoromethyl halides (e.g., ClCF₂O−) under alkaline conditions (e.g., K₂CO₃ or NaOH) to form the difluoromethoxy moiety. Reaction optimization may require inert atmospheres (N₂/Ar) and controlled temperatures (e.g., 60–80°C) to minimize side reactions .
- Data Considerations : Yields vary depending on solvent polarity (DMF vs. THF) and catalyst use (e.g., phase-transfer catalysts). Purity is confirmed via HPLC (e.g., gradient elution with acetonitrile-phosphate buffer) or NMR analysis .
Q. How is the carboxylic acid group stabilized during synthesis to prevent undesired side reactions?
- Methodology : Protection of the carboxylic acid as a methyl/ethyl ester or tert-butyl ester is common. Deprotection is achieved via hydrolysis (acidic or basic conditions). For example, methyl esters are cleaved using LiOH in THF/H₂O, ensuring minimal degradation of the difluoromethoxy group .
- Validation : FT-IR and LC-MS are used to confirm successful protection/deprotection and monitor intermediates .
Q. What spectroscopic techniques are most reliable for characterizing the difluoromethoxy moiety?
- Methodology :
- ¹⁹F NMR : Distinct signals for CF₂ groups appear at δ −80 to −90 ppm, split due to coupling with adjacent protons.
- HRMS : Accurate mass analysis confirms molecular ion peaks (e.g., [M-H]⁻ for carboxylic acids).
- X-ray crystallography : Resolves spatial arrangement of the difluoromethoxy group relative to the naphthalene ring .
Advanced Research Questions
Q. How does the electron-withdrawing difluoromethoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental Design : Compare catalytic systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling with aryl boronic acids. Monitor reaction progress via TLC and isolate products via column chromatography.
- Data Contradictions : Lower yields may occur due to steric hindrance from the naphthalene ring. DFT calculations can model electronic effects (e.g., reduced electron density at the C5 position) .
Q. What are the stability profiles of this compound under oxidative or photolytic conditions?
- Methodology :
- Oxidative Stability : Expose the compound to H₂O₂ (3–30%) or UV light (254 nm) and monitor degradation via HPLC.
- Photostability : Use a photostability chamber (ICH Q1B guidelines) with controlled humidity and temperature.
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?
- Approach :
- Molecular Docking : Use software (AutoDock Vina) to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or NADPH oxidase.
- In vitro Assays : Measure inhibition constants (IC₅₀) using fluorogenic substrates or ELISA.
Q. What environmental fate studies are relevant for assessing the compound’s persistence in soil or water systems?
- Methodology :
- Biodegradation : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge.
- Hydrolysis : Monitor pH-dependent degradation (pH 4–9) via LC-MS/MS.
Contradictions and Troubleshooting
Q. Discrepancies in reported synthetic yields: How to address variability?
- Root Causes : Impurities in starting materials (e.g., residual halides) or moisture-sensitive intermediates.
- Solutions :
- Purify reagents via recrystallization or distillation.
- Use anhydrous solvents (e.g., molecular sieves in DMF).
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of difluoromethylating agent) .
Q. Conflicting bioactivity data across studies: How to validate results?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
